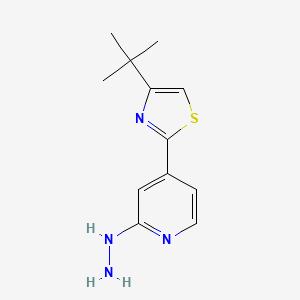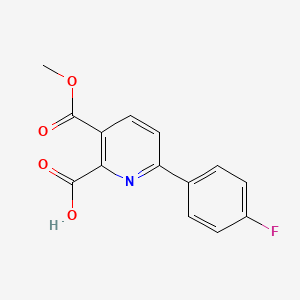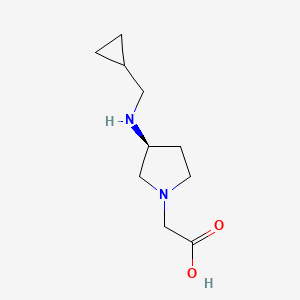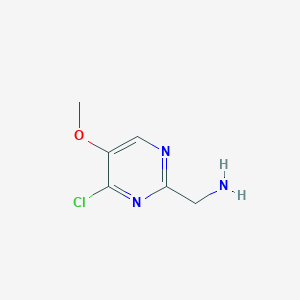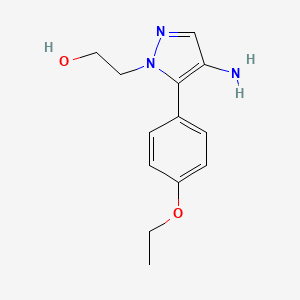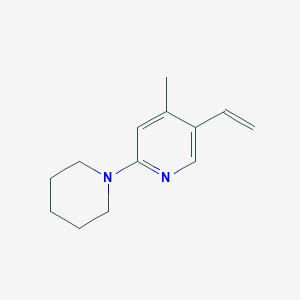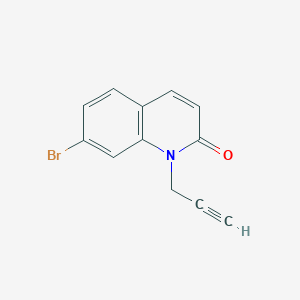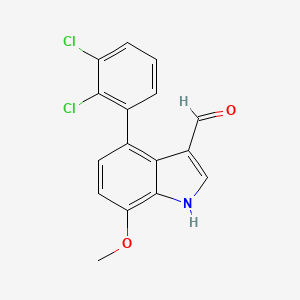
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring, a methoxy group on the indole ring, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and 7-methoxyindole.
Condensation Reaction: The 2,3-dichlorobenzaldehyde undergoes a condensation reaction with 7-methoxyindole in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carboxylic acid
Reduction: 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.
Aripiprazole: An antipsychotic drug that contains a 2,3-dichlorophenyl group.
Uniqueness
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its indole core structure is also a key feature that differentiates it from other similar compounds.
Properties
Molecular Formula |
C16H11Cl2NO2 |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H11Cl2NO2/c1-21-13-6-5-10(11-3-2-4-12(17)15(11)18)14-9(8-20)7-19-16(13)14/h2-8,19H,1H3 |
InChI Key |
DTFXGIOVGZSFOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C3=C(C(=CC=C3)Cl)Cl)C(=CN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



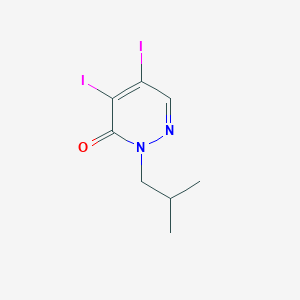
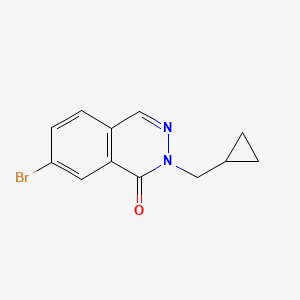
![6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11794879.png)
